molecular formula C21H17FN4O3S B2464128 3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1242980-96-6

3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No. B2464128
CAS RN: 1242980-96-6
M. Wt: 424.45
InChI Key: KZNHAQQSOLWEHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazolopyrazinones are a class of organic compounds that contain a pyrazinone ring fused with a triazole ring . They are known for their diverse biological activities and are used in the development of various pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an appropriate precursor with a reagent that can introduce the triazole ring . For example, a common method for synthesizing triazoles involves the [3+2] cycloaddition of azides and alkynes, also known as the Huisgen cycloaddition .


Molecular Structure Analysis

The molecular structure of triazolopyrazinones is characterized by a pyrazinone ring fused with a triazole ring. The exact structure can vary depending on the substituents attached to the rings .


Chemical Reactions Analysis

Triazolopyrazinones can undergo various chemical reactions, depending on the functional groups present in the molecule. For example, they can participate in further cycloaddition reactions, substitution reactions, or redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyrazinones depend on their exact structure. Factors that can influence these properties include the nature and position of the substituents on the rings, the presence of additional functional groups, and the overall size and shape of the molecule .

Scientific Research Applications

Anticonvulsant Activity

Compounds related to 1,2,4-triazolo[4,3-a]pyrazines, including derivatives similar to the chemical , have been studied for their anticonvulsant activity. Specifically, a study demonstrated that some of these compounds exhibited potent activity against maximal electroshock-induced seizures in rats, indicating their potential use in the treatment of convulsive disorders (Kelley et al., 1995).

Method Development for Quantification

Research has been conducted to develop methods for the quantification of similar compounds, which is crucial in pharmaceutical development. A study focused on the quantification method for a substance similar to the chemical using nonaqueous potentiometric titration. The validation of this method confirmed its accuracy and precision, which is essential for the proper dosing and safety of pharmaceutical agents (Netosova et al., 2021).

Potential as Adenosine Receptor Antagonists

The 1,2,4-triazolo[4,3-a]pyrazin-3-one structure, related to the chemical , has been identified as a versatile scaffold for developing adenosine human receptor antagonists. These compounds are of interest due to their potential in treating various diseases, including Parkinson's disease. One study found that certain derivatives demonstrated the ability to counteract neurotoxicity in human neuroblastoma cells, an in vitro model of Parkinson's disease (Falsini et al., 2017).

Synthesis Enhancements for Pharmaceutical Agents

Enhancements in the synthesis of 3,7-disubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones, closely related to the chemical , have been proposed to increase the chemical diversity of the final products. Such advancements are critical for creating compounds with various pharmacological activities, including cytotoxic, membrane-stabilizing, cerebroprotective, and cardioprotective activities (Kulikovska et al., 2014).

Mechanism of Action

The mechanism of action of triazolopyrazinones can vary widely and depends on their specific biological target. For example, some triazolopyrazinones are used as kinase inhibitors in cancer therapy .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with triazolopyrazinones depend on their specific structure and properties. Some may be harmful if swallowed, inhaled, or come into contact with skin. Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

Research into triazolopyrazinones is ongoing, with many potential applications in medicinal chemistry. Future directions may include the design and synthesis of new triazolopyrazinones with improved biological activity, the exploration of new synthetic methods, and the investigation of their mechanisms of action .

properties

IUPAC Name

3-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3S/c1-2-29-17-9-3-14(4-10-17)18(27)13-30-21-24-23-19-20(28)25(11-12-26(19)21)16-7-5-15(22)6-8-16/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNHAQQSOLWEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.